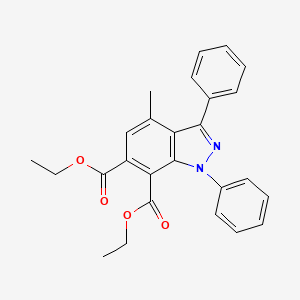
Diethyl 4-methyl-1,3-diphenyl-1H-indazole-6,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-methyl-1,3-diphenyl-1H-indazole-6,7-dicarboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of two ester groups at the 6 and 7 positions, a methyl group at the 4 position, and two phenyl groups at the 1 and 3 positions of the indazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-methyl-1,3-diphenyl-1H-indazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a hydrazone intermediate, followed by cyclization to form the indazole core. The ester groups can be introduced through esterification reactions using diethyl oxalate or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-methyl-1,3-diphenyl-1H-indazole-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester groups or other functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl 4-methyl-1,3-diphenyl-1H-indazole-6,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl 4-methyl-1,3-diphenyl-1H-indazole-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,3-diphenyl-1H-indazole-6,7-dicarboxylate: Lacks the methyl group at the 4 position.
Diethyl 4-methyl-1,3-diphenyl-1H-indazole-5,6-dicarboxylate: Ester groups are at different positions.
Methyl 4-methyl-1,3-diphenyl-1H-indazole-6,7-dicarboxylate: Contains a methyl ester instead of an ethyl ester.
Uniqueness
Diethyl 4-methyl-1,3-diphenyl-1H-indazole-6,7-dicarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ester groups and the methyl group at the 4 position may enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
88584-45-6 |
|---|---|
Molecular Formula |
C26H24N2O4 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
diethyl 4-methyl-1,3-diphenylindazole-6,7-dicarboxylate |
InChI |
InChI=1S/C26H24N2O4/c1-4-31-25(29)20-16-17(3)21-23(18-12-8-6-9-13-18)27-28(19-14-10-7-11-15-19)24(21)22(20)26(30)32-5-2/h6-16H,4-5H2,1-3H3 |
InChI Key |
VGORKCYOONJZDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=C1)C)C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















